molecular formula C8H14 B1297829 1-methyl-4-methylidenecyclohexane CAS No. 2808-80-2

1-methyl-4-methylidenecyclohexane

Cat. No.: B1297829
CAS No.: 2808-80-2
M. Wt: 110.2 g/mol
InChI Key: DRTOPLRMDZJIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Substituted Cyclohexenes and Methylidenecyclohexanes in Contemporary Organic Chemistry Research

Substituted cyclohexenes and related exocyclic alkenes like methylidenecyclohexanes represent fundamental structural motifs in organic chemistry. The six-membered carbocyclic ring of cyclohexane (B81311) is a common feature in numerous natural products and synthetic compounds. stackexchange.com The introduction of unsaturation, either as an endocyclic double bond (cyclohexene) or an exocyclic double bond (methylidenecyclohexane), imparts significant reactivity, making these structures valuable as synthetic intermediates.

Substituted cyclohexenes are most notably formed through the Diels-Alder reaction, a powerful and widely applied method for constructing six-membered rings with a high degree of regio- and stereochemical control. pearson.com This reaction between a conjugated diene and a dienophile is a cornerstone of modern synthetic organic chemistry. pearson.com The reactivity of the double bond in cyclohexenes allows for a variety of transformations, including electrophilic additions, which typically follow Markovnikov's rule. wikipedia.org

Methylidenecyclohexanes, characterized by a C=CH₂ group attached to the cyclohexane ring, are also important building blocks. wikipedia.org The exocyclic double bond offers a site for various chemical transformations. For instance, methylenecyclohexane (B74748) can be synthesized from cyclohexanone (B45756) via olefination reactions such as the Wittig or Tebbe reaction. wikipedia.org It serves as a precursor for various substituted cyclohexanes. For example, its reaction with HCl yields 1-chloro-1-methylcyclohexane. byjus.com The allylic positions on the methylidenecyclohexane ring are also reactive sites, for instance in radical bromination reactions. pearson.comyoutube.com

Significance and Research Trajectory of the 1-Methyl-4-methylidenecyclohexane Scaffold

The this compound scaffold, while a structurally simple molecule, holds significance primarily as a model substrate for studying reaction mechanisms and as a versatile intermediate in organic synthesis. Its structure combines the features of a substituted cyclohexane with an exocyclic alkene, providing multiple reactive centers for investigation.

The research trajectory for this compound and its close relatives has often been linked to the broader study of reaction mechanisms on substituted cyclohexanes. For example, the allylic positions of methylenecyclohexane and its derivatives are used to study the stereochemistry and regioselectivity of radical substitution reactions. pearson.comyoutube.com The presence of the methyl group at the 4-position in this compound influences the conformational preferences of the ring, which in turn can affect the outcome of reactions at the exocyclic double bond or at the allylic positions. youtube.comyoutube.com

Furthermore, derivatives of similar structures, such as those related to d-limonene which contains the 1-methyl-4-(1-methylethenyl)cyclohex-1-ene core, have been investigated as potential biofuel additives. ku.ac.keku.ac.ke This suggests a potential application area for compounds with the 1-methyl-4-alkylidenecyclohexane skeleton in the field of renewable energy. The study of the synthesis and properties of this compound can therefore contribute to the development of new fuel components. ku.ac.keku.ac.ke

Historical Overview of Synthetic and Mechanistic Studies Pertaining to this compound and Related Structures

The synthetic history of this compound is intrinsically linked to the development of general methods for the olefination of ketones. A primary route to methylidenecyclohexanes involves the reaction of a corresponding cyclohexanone with a methylenating agent. wikipedia.org A landmark achievement in this area was the development of the Wittig reaction, first reported by Georg Wittig and his coworkers in the 1950s, for which he was awarded the Nobel Prize in Chemistry in 1979. This reaction utilizes a phosphonium (B103445) ylide to convert a ketone, such as 4-methylcyclohexanone (B47639), into an alkene.

Another significant method for methylenation is the use of the Tebbe reagent, developed in the late 1970s. This titanium-based reagent is also effective for converting ketones into terminal alkenes. wikipedia.org Historically, the dehydration of tertiary alcohols has also been a route to related alkenes. For instance, the dehydration of 2-methylcyclohexanol (B165396) can yield 1-methylcyclohexene as the major product, but also methylenecyclohexane as a side product, illustrating the competition between endocyclic and exocyclic alkene formation. wikipedia.org

Mechanistic studies involving structures related to this compound have often focused on the reactivity of the double bond and the adjacent allylic positions. The electrophilic addition of hydrogen halides to the exocyclic double bond of methylenecyclohexane has been a subject of study, demonstrating the formation of a stable tertiary carbocation intermediate. byjus.com Additionally, the mechanism of radical allylic bromination using N-bromosuccinimide (NBS) has been investigated. youtube.com These studies have shown that the reaction proceeds via a resonance-stabilized allylic radical, which can lead to the formation of isomeric products. pearson.comyoutube.com

Scope and Objectives of the Academic Research Review on this compound

The scope of this review is strictly focused on the chemical compound this compound. The primary objective is to present a concise yet comprehensive overview of this specific molecule based on available scientific literature. This review will contextualize the compound within the broader classes of substituted cyclohexenes and methylidenecyclohexanes. It will also delineate the known research significance and historical development of synthetic routes and mechanistic investigations relevant to this scaffold. The review will present key physical and chemical properties in a structured format. Any information falling outside the direct chemical nature, synthesis, and established reaction mechanisms of this compound is excluded.

Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name This compound nist.govnih.gov
Molecular Formula C₈H₁₄ nist.govlookchem.com
Molecular Weight 110.20 g/mol nist.govnih.gov
CAS Registry Number 2808-80-2 nist.govlookchem.com
Boiling Point 122-125 °C nist.govstenutz.eu
Density 0.800 g/cm³ lookchem.comstenutz.eu
Refractive Index 1.446 lookchem.comstenutz.eu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-methylidenecyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-7-3-5-8(2)6-4-7/h8H,1,3-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTOPLRMDZJIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334324
Record name 1-Methyl-4-methylenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2808-80-2
Record name 1-Methyl-4-methylenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1 Methyl 4 Methylidenecyclohexane

Retrosynthetic Analysis of the 1-Methyl-4-methylidenecyclohexane Skeleton

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. msu.edu For this compound, the primary disconnections focus on the formation of the cyclohexane (B81311) ring and the creation of the exocyclic methylene (B1212753) group.

A key retrosynthetic step involves the disconnection of the exocyclic double bond, which points to a carbonyl group at the C4 position. This suggests that a suitable precursor is 4-methylcyclohexanone (B47639). This ketone can then be subjected to an olefination reaction to introduce the methylidene moiety.

Further disconnection of the 4-methylcyclohexanone skeleton can be envisioned through several pathways. A logical approach is to break the C1-C2 and C4-C5 bonds, suggesting a Michael addition-type cyclization. This leads back to simpler, acyclic precursors. For instance, a disconnection could lead to a dicarbonyl compound or a related synthon that can be cyclized to form the desired six-membered ring.

Classical Approaches to this compound Synthesis

The synthesis of this compound can be broadly categorized into two main stages: the formation of the cyclohexane ring and the subsequent installation of the exocyclic double bond.

Cyclization Reactions for Formation of the Cyclohexane Ring

The construction of the 4-methylcyclohexanone core can be achieved through various cyclization strategies. One of the most prominent methods is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. While a direct Robinson annulation might not be the most straightforward route to 4-methylcyclohexanone itself, variations and related conjugate addition-cyclization sequences are valuable tools for constructing substituted cyclohexenones, which can then be further manipulated to yield the desired saturated ketone.

Another powerful approach involves Diels-Alder reactions. A [4+2] cycloaddition between a suitable diene and a dienophile can efficiently generate a six-membered ring with the desired substitution pattern. For instance, the reaction of isoprene (B109036) with a suitable ketene (B1206846) equivalent or a substituted acrylate (B77674) could provide a direct route to a functionalized cyclohexane ring that can be converted to 4-methylcyclohexanone.

Olefination Reactions for Exocyclic Methylidene Moiety Installation

Once 4-methylcyclohexanone is obtained, the crucial step is the introduction of the exocyclic methylene group. Several olefination reactions are well-suited for this transformation, each with its own advantages and limitations.

The Wittig reaction is a cornerstone of carbonyl olefination, transforming aldehydes and ketones into alkenes. tcichemicals.comorganic-chemistry.orgmasterorganicchemistry.com In the context of synthesizing this compound, the reaction of 4-methylcyclohexanone with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield the desired product. masterorganicchemistry.comwikipedia.org The ylide is typically generated in situ by treating a methyltriphenylphosphonium (B96628) salt with a strong base like n-butyllithium or sodium hydride. youtube.com

The mechanism involves the initial attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. masterorganicchemistry.com This four-membered ring intermediate subsequently fragments to give the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com For non-stabilized ylides, such as the one required here, the reaction often favors the formation of the Z-alkene, although for an exocyclic double bond, this distinction is irrelevant. organic-chemistry.org

Reaction Reactants Key Reagents Product Key Features
Wittig Reaction4-Methylcyclohexanone, Methyltriphenylphosphonium bromiden-ButyllithiumThis compoundForms a C=C bond from a C=O group. The phosphonium (B103445) ylide is a key intermediate. organic-chemistry.orgmasterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction, often offering advantages in terms of reagent handling and product purification. wikipedia.orgorganic-chemistry.org This reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. orgsyn.org To synthesize this compound, 4-methylcyclohexanone would be treated with the anion of diethyl methylphosphonate.

The phosphonate carbanion is generated by reacting the phosphonate ester with a base, such as sodium hydride. alfa-chemistry.com The reaction proceeds through a similar mechanism to the Wittig reaction, involving the formation of an intermediate that decomposes to the alkene and a water-soluble phosphate (B84403) byproduct, which simplifies the workup procedure. organic-chemistry.orgalfa-chemistry.com The HWE reaction is particularly known for its high (E)-selectivity with stabilized phosphonates, though for the formation of a terminal alkene, this is not a factor. wikipedia.org

Reaction Reactants Key Reagents Product Key Features
Horner-Wadsworth-Emmons Reaction4-Methylcyclohexanone, Diethyl methylphosphonateSodium hydrideThis compoundUtilizes a phosphonate carbanion. Byproducts are water-soluble, simplifying purification. organic-chemistry.orgalfa-chemistry.com

For the methylenation of sterically hindered ketones or when milder conditions are required, organotitanium reagents such as the Tebbe reagent and the Petasis reagent are highly effective. santiago-lab.comwikipedia.org The Tebbe reagent, a titanocene-derived methylene-transfer agent, reacts with ketones to form the corresponding alkenes. wikipedia.orgchemeurope.com The active species is a titanium carbene, which forms a titanacyclobutane intermediate with the carbonyl compound, subsequently collapsing to the alkene. chemeurope.com

The Petasis reagent, dimethyltitanocene, is a more stable and easier-to-handle alternative to the Tebbe reagent. wikipedia.org It also generates a titanium carbene in situ upon heating and effectively methylenates a wide range of carbonyl compounds, including esters and lactones, which are often unreactive towards Wittig reagents. tcichemicals.comwikipedia.org Both reagents are known for their high functional group tolerance and for proceeding under relatively mild, non-basic conditions. tcichemicals.comwikipedia.org

Reagent Precursor Active Species Key Features
Tebbe ReagentTitanocene dichloride and trimethylaluminumTitanium carbeneHighly effective for methylenation, especially for sterically hindered ketones. wikipedia.orgchemeurope.com
Petasis ReagentTitanocene dichloride and methyllithium (B1224462) or methylmagnesium chlorideTitanium carbeneMore stable and easier to handle than the Tebbe reagent. wikipedia.org

Alkylation and Functionalization Strategies for Methyl Group Introduction

The introduction of a methyl group at a specific position on the cyclohexane ring is a critical step in the synthesis of this compound. Alkylation and other functionalization strategies are paramount in achieving this. A common and effective method involves the alkylation of enolates or their equivalents. libretexts.orgpressbooks.pub

One plausible route commences with 4-methylenecyclohexanone (B1296799) as the starting material. The ketone can be deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. pearson.com This enolate then acts as a nucleophile, attacking an electrophilic methyl source, typically methyl iodide, in an SN2 reaction to install the methyl group at the α-position, yielding 1-methyl-4-methylidenecyclohexanone. libretexts.orgpressbooks.pub The temperature of the reaction can be crucial in controlling the regioselectivity of deprotonation if there are multiple acidic protons. pearson.com

Alternatively, the Stork enamine synthesis offers a milder approach to alkylation. wikipedia.org In this method, 4-methylenecyclohexanone would first be reacted with a secondary amine, such as pyrrolidine, to form an enamine. The resulting enamine is nucleophilic and can be alkylated with methyl iodide. Subsequent hydrolysis of the alkylated enamine regenerates the ketone, now bearing the desired methyl group.

Another strategy involves a Grignard reaction. mdpi.comwikipedia.org Starting from 4-methylenecyclohexan-1-one, the addition of a methylmagnesium halide (a Grignard reagent) to the carbonyl group would lead to the formation of 1-methyl-4-methylenecyclohexan-1-ol. Subsequent dehydration of this tertiary alcohol under acidic conditions would then yield the target compound, this compound. However, care must be taken as rearrangements and the formation of the endocyclic alkene isomer (1,4-dimethylcyclohex-1-ene) are possible side reactions. chegg.comorgsyn.org

Table 1: Comparison of Methyl Group Introduction Strategies
MethodStarting MaterialKey ReagentsIntermediatePotential AdvantagesPotential Challenges
Enolate Alkylation4-MethylenecyclohexanoneLDA, Methyl iodideLithium enolateDirect, high-yieldingRequires strong base, anhydrous conditions
Stork Enamine Synthesis4-MethylenecyclohexanonePyrrolidine, Methyl iodide, H3O+EnamineMilder conditionsMulti-step process
Grignard Reaction & Dehydration4-Methylenecyclohexan-1-oneCH3MgBr, H3O+, Acid catalystTertiary alcoholReadily available reagentsPotential for rearrangement, side products

Modern Catalytic Methods in this compound Synthesis

Modern catalytic methods offer efficient and selective pathways for the construction of complex molecules like this compound. These methods often provide advantages in terms of yield, selectivity, and sustainability.

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgelsevierpure.com A potential strategy for the synthesis of this compound could involve a Suzuki-Miyaura coupling. wikipedia.orgtsijournals.com This would entail the preparation of a 4-methylenecyclohexyl triflate or halide from the corresponding ketone. This electrophilic partner could then be coupled with a methylboronic acid or its ester in the presence of a palladium catalyst and a base to form the target molecule. The success of this reaction is contingent on the stability of the 4-methylenecyclohexyl moiety under the reaction conditions.

The synthesis of a specific stereoisomer of this compound, which is a chiral molecule, requires the use of stereoselective methods.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. mdpi.com For the synthesis of enantiomerically enriched this compound, a chiral auxiliary could be employed during the alkylation step. For instance, an Evans oxazolidinone auxiliary can be attached to a carboxylic acid precursor, which is then cyclized to a ketone. mdpi.com The subsequent alkylation of the enolate derived from this ketone, controlled by the chiral auxiliary, would proceed with high diastereoselectivity. tsijournals.comresearchgate.net Removal of the auxiliary would then furnish the chiral 1-methyl-4-methylidenecyclohexanone, which can be converted to the final product.

Table 2: Chiral Auxiliaries in Asymmetric Alkylation
Chiral AuxiliaryTypical SubstrateKey FeaturesReported Diastereoselectivity
Evans OxazolidinonesN-Acyl oxazolidinonesHighly predictable stereocontrol, recoverable auxiliaryOften >95% de
SAMP/RAMP HydrazonesKetone hydrazonesEffective for α-alkylation of ketonesHigh de achievable

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. researchgate.netacs.org An enantioselective Michael addition of a nucleophile to an α,β-unsaturated ketone, followed by trapping of the resulting enolate with an electrophile, is a common organocatalytic transformation that could be adapted for the synthesis of this compound. While direct application to this specific target is not widely reported, the general principles of organocatalytic conjugate additions to cyclic enones are well-established and could potentially be applied. acs.org

Asymmetric hydrogenation is a powerful method for establishing stereocenters. In the context of this compound, if the synthesis proceeds through an intermediate containing an endocyclic double bond, such as 1,4-dimethyl-cyclohex-1-ene, its asymmetric hydrogenation could potentially set the stereocenter at the methyl-bearing carbon. More directly, the asymmetric hydrogenation of a related substrate, 4-tert-butyl-1-methylenecyclohexane, has been studied and provides insight into the stereochemical outcome of hydrogen addition to the exocyclic double bond using catalysts like platinum oxide and palladium. The facial selectivity of the hydrogenation would be influenced by the catalyst and the steric environment of the substrate.

Stereoselective and Enantioselective Synthetic Routes

Green Chemistry Principles Applied to this compound Synthesis

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For the synthesis of this compound, this has led to the exploration of solvent-free and aqueous reaction media, as well as a critical evaluation of atom economy.

Solvent-Free and Aqueous Media Syntheses

The Wittig reaction, a cornerstone in alkene synthesis, has been adapted to solvent-free conditions, offering a greener alternative to traditional methods that often employ hazardous solvents. In a solvent-free approach, 4-methylcyclohexanone can be reacted with a phosphonium ylide, such as methyltriphenylphosphonium bromide, in the presence of a solid base like potassium phosphate. The reaction is typically carried out by grinding the reactants together in a mortar and pestle, eliminating the need for a solvent and often leading to shorter reaction times and simpler work-up procedures. While specific yield data for the solvent-free synthesis of this compound is not extensively reported in publicly available literature, the general methodology has proven effective for similar transformations. utdallas.edureading.ac.uk

Aqueous Wittig reactions represent another significant advancement in green synthesis. These reactions utilize water as the solvent, mitigating the environmental impact associated with volatile organic compounds. The reaction of 4-methylcyclohexanone with a phosphonium ylide can be performed in an aqueous medium, often with the aid of a phase-transfer catalyst or by using water-soluble phosphonium salts. researchgate.net This approach not only enhances the green credentials of the synthesis but can also influence the selectivity of the reaction.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key metric in assessing the efficiency of a chemical reaction, quantifying the proportion of reactant atoms that are incorporated into the desired product. The Wittig reaction, in its classic form, suffers from poor atom economy due to the formation of triphenylphosphine oxide as a stoichiometric byproduct.

For the synthesis of this compound from 4-methylcyclohexanone and methyltriphenylphosphonium bromide, the atom economy can be calculated as follows:

Reactants:

4-Methylcyclohexanone (C₇H₁₂O): Molecular Weight ≈ 112.17 g/mol

Methyltriphenylphosphonium bromide (C₁₉H₁₈PBr): Molecular Weight ≈ 357.23 g/mol

Products:

this compound (C₈H₁₄): Molecular Weight ≈ 110.20 g/mol

Triphenylphosphine oxide (C₁₈H₁₅PO): Molecular Weight ≈ 278.28 g/mol

Hydrogen bromide (HBr): Molecular Weight ≈ 80.91 g/mol (from the ylide generation)

The theoretical atom economy is approximately 23.5%, highlighting a significant portion of reactant mass ending up as waste.

In contrast, the dehydration of an alcohol, such as 4-methyl-cyclohexanemethanol, to form this compound offers a potentially higher atom economy. The only byproduct in this case is water.

Reactant:

4-Methyl-cyclohexanemethanol (C₈H₁₆O): Molecular Weight ≈ 128.21 g/mol

Product:

this compound (C₈H₁₄): Molecular Weight ≈ 110.20 g/mol

Water (H₂O): Molecular Weight ≈ 18.02 g/mol

The theoretical atom economy for this dehydration reaction is approximately 86.0%, representing a much more efficient use of atoms.

Comparative Analysis of Synthetic Strategies: Evaluation of Yields, Selectivity, and Experimental Accessibility

The choice of a synthetic strategy for this compound depends on a variety of factors, including yield, selectivity, and the practicality of the experimental setup.

Synthetic StrategyTypical YieldSelectivityExperimental Accessibility
Wittig Reaction (Traditional) Moderate to HighHigh for exocyclic double bondRequires anhydrous conditions and strong bases.
Wittig Reaction (Solvent-Free) VariableHigh for exocyclic double bondSimple setup, avoids hazardous solvents.
Wittig Reaction (Aqueous) ModerateCan be influenced by conditionsRequires water-soluble reagents or phase-transfer catalysts.
Dehydration of Alcohols VariableCan lead to mixtures of isomersRequires acidic catalysts and careful control of reaction conditions to favor the desired product.

The Wittig reaction generally provides high selectivity for the formation of the exocyclic double bond in this compound, avoiding the formation of endocyclic isomers. However, traditional Wittig reactions necessitate stringent anhydrous conditions and the use of strong, often hazardous, bases. The development of solvent-free and aqueous Wittig reactions has made this powerful tool more experimentally accessible and environmentally friendly.

Reactivity and Transformational Chemistry of 1 Methyl 4 Methylidenecyclohexane

Reactions Involving the Exocyclic Methylidene Group

Electrophilic Addition Reactions

The exocyclic double bond readily undergoes electrophilic addition, where an electrophile (E⁺) attacks the π-electron system, typically forming a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu⁻). The regioselectivity of these additions is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. In the case of 1-methyl-4-methylidenecyclohexane, this leads to the formation of a more stable tertiary carbocation at the C4 position of the cyclohexane (B81311) ring.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound follows Markovnikov's rule. masterorganicchemistry.com The reaction is initiated by the protonation of the exocyclic methylene (B1212753) group, which leads to the formation of a stable tertiary carbocation at C4. Subsequent attack by the halide anion yields the corresponding 4-halo-1,4-dimethylcyclohexane. pressbooks.pubbyjus.com For example, the reaction with hydrogen chloride (HCl) yields 1-chloro-1-methylcyclohexane's isomer, 4-chloro-1,4-dimethylcyclohexane. byjus.com

The general mechanism proceeds in two steps:

Protonation of the alkene to form the more stable carbocation. pressbooks.pub

Nucleophilic attack by the halide ion on the carbocation. pressbooks.pub

Halogenation: The addition of halogens (X₂, where X = Cl, Br) across the double bond typically proceeds through a cyclic halonium ion intermediate rather than an open carbocation. stackexchange.com This mechanism prevents carbocation rearrangements. For this compound, the attack of the halogen on the double bond forms a bromonium or chloronium ion. The subsequent nucleophilic attack by the halide ion occurs at the more substituted carbon (C4), leading to the formation of a dihalo product. This reaction often results in anti-addition, where the two halogen atoms add to opposite faces of the original double bond.

Table 1: Halogenation and Hydrohalogenation of this compound

Reaction Reagent(s) Major Product Reference
Hydrochlorination HCl 4-Chloro-1,4-dimethylcyclohexane byjus.com
Hydrobromination HBr 4-Bromo-1,4-dimethylcyclohexane pressbooks.pub
Bromination Br₂ in CCl₄ 4-(Bromomethyl)-1-bromo-4-methylcyclohexane stackexchange.com

Acid-Catalyzed Hydration: The addition of water in the presence of a strong acid catalyst (like H₂SO₄) is a method to synthesize alcohols from alkenes. chadsprep.com For this compound, this reaction follows Markovnikov's rule, protonating the CH₂ group to form the tertiary carbocation at C4. chemistrysteps.com Water then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield 4-methyl-1-(propan-2-ol-2-yl)cyclohexan-1-ol. A significant drawback of acid-catalyzed hydration is the potential for carbocation rearrangements, although in this specific case, the tertiary carbocation is already the most stable option. libretexts.org

Oxymercuration-Demercuration: This two-step procedure is an alternative method for Markovnikov hydration that avoids carbocation rearrangements. libretexts.orgyoutube.com

Oxymercuration: The alkene reacts with mercury(II) acetate (B1210297) (Hg(OAc)₂) in aqueous tetrahydrofuran (B95107) (THF). A cyclic mercurinium ion intermediate is formed, which prevents rearrangements. chadsprep.comyoutube.com Water attacks the more substituted carbon (C4) in an anti-fashion. chemistrysteps.com

Demercuration: The organomercury intermediate is then reduced with sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom. youtube.com

This sequence reliably produces 4-methyl-1-(propan-2-ol-2-yl)cyclohexan-1-ol from this compound.

Table 2: Hydration Methods for this compound

Method Reagents Intermediate Major Product Reference
Acid-Catalyzed Hydration H₃O⁺ (e.g., H₂SO₄, H₂O) Tertiary Carbocation 4-methyl-1-(propan-2-ol-2-yl)cyclohexan-1-ol chadsprep.comchemistrysteps.com

Epoxidation: The exocyclic double bond can be converted into an epoxide (a three-membered ring containing oxygen) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com The reaction is a concerted process where the oxygen atom is delivered to the double bond in a single step, resulting in a spiro-epoxide. youtube.comacs.org The stereochemistry of the epoxidation can be influenced by the steric hindrance of the cyclohexane ring substituents.

Dihydroxylation: This reaction adds two hydroxyl (-OH) groups across the double bond to form a vicinal diol. The stereochemical outcome depends on the reagents used.

Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄) add both hydroxyl groups to the same face of the double bond. masterorganicchemistry.comkhanacademy.org The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then cleaved to give the syn-diol. masterorganicchemistry.com Due to the toxicity and expense of OsO₄, it is often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). masterorganicchemistry.com

Anti-dihydroxylation: This can be achieved in a two-step process starting with epoxidation. The epoxide is formed first and then opened via acid-catalyzed hydrolysis. The ring-opening involves a backside attack by water on the protonated epoxide, resulting in the formation of a trans-diol.

Table 3: Epoxidation and Dihydroxylation of this compound

Reaction Reagent(s) Stereochemistry Major Product Reference
Epoxidation m-CPBA N/A (spiro center) 1-Methyl-4-oxaspiro[2.5]octane youtube.commdpi.com

| Syn-dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | Syn-addition | (4-Methylcyclohexane-1,1-diyl)methanediol | masterorganicchemistry.com | | Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti-addition | (4-Methylcyclohexane-1,1-diyl)methanediol | youtube.com |

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. The exocyclic double bond of this compound can act as a 2π-electron component (a dienophile or alkene component) in these reactions.

The most well-known cycloaddition is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org In this reaction, this compound would react as the dienophile with a conjugated diene. The reactivity in Diels-Alder reactions is typically enhanced when the dienophile has electron-withdrawing substituents and the diene has electron-donating substituents. libretexts.org Since this compound is an unactivated alkene, its participation in Diels-Alder reactions generally requires forcing conditions, such as high temperatures or pressures, and may result in low yields. libretexts.org

Other types of cycloadditions, such as [2+2] cycloadditions, can occur, often under photochemical conditions, to form four-membered rings. youtube.com For instance, the reaction with another alkene molecule upon UV irradiation could potentially yield a cyclobutane (B1203170) derivative. Thermal [2+2] cycloadditions are generally forbidden by orbital symmetry rules but can occur with certain activated alkenes. libretexts.org

Olefin Metathesis Reactions (Ring-Closing, Cross-, Enyn Metathesis)

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.orgharvard.edu

Ring-Closing Metathesis (RCM) is an intramolecular process that forms a cyclic alkene from a diene. sigmaaldrich.comcaltech.edu While this compound itself cannot undergo RCM, derivatives bearing an additional double bond at an appropriate position could be cyclized using this method.

Cross-Metathesis (CM) is an intermolecular reaction between two different alkenes. sigmaaldrich.comcaltech.edu this compound can participate in cross-metathesis with other alkenes, leading to the formation of new, more complex alkenes. The outcome of the reaction depends on the nature of the reaction partner and the catalyst used.

Enyne Metathesis involves the reaction of an alkene with an alkyne. This compound could potentially react with alkynes in the presence of a suitable metathesis catalyst to form 1,3-dienes.

The choice of catalyst (e.g., Grubbs' or Schrock's catalysts) is crucial for the success and selectivity of these reactions, as they exhibit different reactivities and functional group tolerances. harvard.eduorganic-chemistry.org

Hydrogenation and Other Reduction Strategies

The exocyclic double bond of this compound is readily reduced to a methyl group through catalytic hydrogenation. This reaction typically employs a heterogeneous catalyst, such as platinum, palladium, or nickel, in the presence of hydrogen gas. The hydrogenation of methylenecyclohexane (B74748) derivatives has been studied, and the stereochemistry of the product can be influenced by the catalyst and reaction conditions. chempedia.info For instance, hydrogenation of substituted methylenecyclohexanes over a platinum catalyst can lead to the formation of both cis and trans isomers of the corresponding dialkylcyclohexane. chempedia.info

Studies on the hydrogenation of related compounds like toluene (B28343) to methylcyclohexane (B89554) over bimetallic catalysts provide insights into efficient catalytic systems. nih.gov The dehydrogenation and hydrogenation of methylcyclohexene and methylcyclohexadiene have also been investigated over platinum catalysts. researchgate.net

Reactions of the Cyclohexane Ring System

Beyond the reactivity of the exocyclic double bond, the cyclohexane ring of this compound can also undergo various transformations.

Functionalization of the saturated cyclohexane ring at positions remote from the existing functional groups presents a significant synthetic challenge. However, strategies involving radical or ionic intermediates can achieve this.

Radical Pathways: Free radical reactions can be initiated by light, heat, or a radical initiator. In the case of this compound, a radical initiator could abstract a hydrogen atom from one of the methylene groups of the cyclohexane ring, generating a carbon-centered radical. This radical could then be trapped by a variety of reagents to introduce a new functional group. The regioselectivity of such reactions can sometimes be controlled by directing effects of the existing substituents or by using specific radical translocation strategies.

Ionic Pathways: While less common for the functionalization of unactivated C-H bonds in a cyclohexane ring, ionic pathways can be envisaged under certain conditions. For instance, strong acids could protonate the exocyclic double bond, generating a tertiary carbocation at the C1 position. This carbocation could then potentially undergo rearrangements, such as hydride shifts, to move the positive charge to other positions on the ring, which could then be attacked by a nucleophile. However, such reactions are often difficult to control and may lead to a mixture of products.

Ring Expansion and Contraction Reactions

The carbocyclic framework of this compound, while relatively stable, can be induced to undergo ring expansion or contraction reactions under specific conditions, typically involving the formation of a carbocation intermediate. These transformations are driven by the desire to achieve a more stable carbocation or to relieve ring strain.

Ring Expansion: A potential pathway for the ring expansion of the this compound skeleton would typically proceed through a carbocation-mediated rearrangement, such as a Tiffeneau-Demjanov type rearrangement on a suitable derivative. For instance, if the exocyclic methylene group were converted to a primary amine via hydroboration-amination, treatment with nitrous acid would generate a diazonium salt. The subsequent loss of nitrogen gas would produce a primary carbocation adjacent to the ring. A 1,2-alkyl shift from the cyclohexane ring to this exocyclic carbon would result in the expansion of the six-membered ring to a seven-membered ring (a cycloheptane (B1346806) derivative), driven by the formation of a more stable tertiary carbocation within the newly formed ring. While specific studies on this compound are not extensively documented, the principles of such rearrangements are well-established in organic chemistry. chemistrysteps.commasterorganicchemistry.com

Ring Contraction: Ring contraction of a cyclohexane system is less common than expansion as it generally leads to an increase in ring strain. However, under certain circumstances, such as an acid-catalyzed isomerization, a ring contraction can occur. For the this compound system, this could be envisioned to proceed via protonation of the exocyclic double bond to form a tertiary carbocation. A subsequent rearrangement involving the migration of a C-C bond within the ring could lead to a five-membered ring (cyclopentane) derivative. For example, the acid-catalyzed isomerization of methylcyclohexane to various alkylcyclopentanes is a known process used to probe solid acid catalysts. This transformation is driven by the relative thermodynamic stabilities of the involved carbocation intermediates.

The table below outlines the hypothetical starting materials derived from this compound and the potential products of ring size alteration reactions.

Starting Material DerivativeReagentsReaction TypePotential Product
(1-methyl-4-methylidenecyclohexyl)methanamineHONOTiffeneau-Demjanov Rearrangement (Expansion)Substituted Cycloheptanone
This compoundStrong Acid (e.g., H₂SO₄)Carbocation Rearrangement (Contraction)Isomeric mixture of alkylcyclopentenes

Rearrangement Reactions

Beyond changes in ring size, the carbon skeleton and substituent positions of this compound and its derivatives can be altered through various rearrangement reactions.

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions involving the intramolecular migration of a sigma bond across a π-electron system. wikipedia.org While this compound itself is not primed for a classic sigmatropic rearrangement, its derivatives can be.

A notable example is the Claisen rearrangement , a wikipedia.orgwikipedia.org-sigmatropic shift. libretexts.orglibretexts.org If the exocyclic methylene group of this compound is first converted to an allyl alcohol (e.g., via epoxidation followed by rearrangement), this alcohol can then be transformed into an allyl vinyl ether. Upon heating, this ether would be expected to undergo a Claisen rearrangement. The reaction proceeds through a concerted, chair-like transition state, resulting in a γ,δ-unsaturated carbonyl compound. libretexts.org

Another relevant wikipedia.orgwikipedia.org-sigmatropic rearrangement is the Cope rearrangement , which involves the reorganization of a 1,5-diene. wikipedia.orgyoutube.com A derivative of this compound containing a vinyl group at the 1-position and an additional double bond in an appropriate location could potentially undergo a Cope rearrangement upon heating, leading to an isomeric diene. The position of the equilibrium would be dictated by the relative thermodynamic stabilities of the starting material and the product. youtube.com

Carbocation-Mediated Rearrangements

Carbocation-mediated rearrangements are common for cyclic alkenes like this compound, especially in the presence of acids. libretexts.org Protonation of the exocyclic double bond by a strong acid generates a tertiary carbocation at the C4 position. This carbocation can then undergo a series of rearrangements to form a more stable species.

One possibility is a 1,2-hydride shift . If a hydrogen atom from an adjacent carbon (C3 or C5) migrates to the carbocationic center, a new secondary carbocation is formed. More significantly, a methyl shift could occur. libretexts.org The tertiary carbocation at C4 is adjacent to the quaternary C1 carbon bearing a methyl group. While a shift from a tertiary to a secondary carbocation is generally not favored, under certain conditions or with specific substitution patterns, rearrangements can lead to thermodynamically more stable products. For instance, if the initial carbocation can rearrange to a position that is stabilized by resonance or other electronic effects, such a shift becomes more plausible. youtube.com These rearrangements often lead to a mixture of isomeric alkenes, with the product distribution depending on the reaction conditions and the relative stabilities of the possible carbocation intermediates and final alkene products. libretexts.orgkhanacademy.org

Organometallic Reactions and Derivatization

The reactivity of this compound can be significantly expanded through the use of organometallic reagents and catalysts. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of functionalized derivatives.

Palladium-Catalyzed Transformations (e.g., Heck, Suzuki, Sonogashira couplings on derivatives)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. rsc.org To utilize these reactions, this compound must first be converted into a suitable derivative, typically a vinyl halide or vinyl triflate. This can be achieved, for example, through hydrohalogenation or by converting a ketone derivative into a vinyl triflate.

Heck Coupling: A vinyl halide or triflate derivative of this compound could be coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene.

Suzuki Coupling: Reaction of the vinyl halide/triflate derivative with an organoboron compound (e.g., a boronic acid or ester) under palladium catalysis would yield a product with a new carbon-carbon bond, connecting the cyclohexane ring to another organic fragment.

Sonogashira Coupling: The coupling of the vinyl halide/triflate derivative with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would introduce an alkyne moiety onto the cyclohexane ring, forming a conjugated enyne system. wikipedia.orglibretexts.orgorganic-chemistry.org

The table below summarizes these potential palladium-catalyzed transformations on a representative derivative.

Coupling ReactionDerivative of this compoundCoupling PartnerCatalyst SystemProduct Type
Heck4-Iodo-1-methyl-4-methylidenecyclohexaneAlkene (R-CH=CH₂)Pd(OAc)₂, PPh₃, BaseSubstituted Diene
Suzuki4-Bromo-1-methyl-4-methylidenecyclohexaneBoronic Acid (R-B(OH)₂)Pd(PPh₃)₄, BaseAryl/Vinyl-substituted Alkene
Sonogashira4-(Triflyloxy)-1-methyl-4-methylidenecyclohexaneTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, AmineConjugated Enyne

Grignard and Organolithium Reagent Interactions with Functionalized Derivatives

Grignard (R-MgX) and organolithium (R-Li) reagents are potent nucleophiles and strong bases that react readily with electrophilic centers, particularly carbonyl groups. libretexts.orgsigmaaldrich.com To utilize this chemistry, the exocyclic double bond of this compound would first need to be converted into a suitable functional group, such as a ketone or an epoxide.

Reaction with a Ketone Derivative: Ozonolysis of this compound would yield 4-methylcyclohexanone (B47639). This ketone could then be reacted with a Grignard or organolithium reagent. The nucleophilic alkyl or aryl group from the organometallic reagent would add to the carbonyl carbon, and subsequent acidic workup would produce a tertiary alcohol. masterorganicchemistry.comyoutube.com

Reaction with an Epoxide Derivative: Epoxidation of the exocyclic double bond of this compound would form a spiro-epoxide. The ring-opening of this epoxide with an organolithium or Grignard reagent would proceed via nucleophilic attack at the less sterically hindered carbon of the epoxide ring. This would result in the formation of a new carbon-carbon bond and a tertiary alcohol after workup. masterorganicchemistry.comyoutube.com

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The reactivity of this compound is characterized by the presence of an exocyclic double bond, which is the primary site for chemical transformations. The substitution pattern of the cyclohexane ring, particularly the methyl group at the C1 position, introduces elements of regio- and stereochemical control in addition reactions. Understanding the selectivity of these reactions is crucial for the strategic use of this compound in organic synthesis.

Chemoselectivity

This compound possesses a single reactive functional group, the exocyclic alkene. In reactions involving reagents that specifically target carbon-carbon double bonds, high chemoselectivity is expected. For instance, in reactions like catalytic hydrogenation or ozonolysis, the transformation will occur exclusively at the methylidene group under controlled conditions.

Ozonolysis: This reaction provides a classic example of the chemoselective cleavage of the carbon-carbon double bond. The ozonolysis of this compound, followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide), breaks the exocyclic double bond to yield two carbonyl compounds. masterorganicchemistry.combrainly.in The expected products are 4-methylcyclohexanone and formaldehyde. This transformation is highly specific to the double bond and does not affect the saturated ring structure.

Table 1: Products of Ozonolysis of this compound

ReactantReagentsProduct 1Product 2
This compound1. O₃2. Zn, H₂O4-MethylcyclohexanoneFormaldehyde

Regioselectivity

Regioselectivity becomes a key consideration in addition reactions where an unsymmetrical reagent is added across the exocyclic double bond. The two carbon atoms of the double bond are electronically different: one is a quaternary carbon within the ring, and the other is a terminal methylene carbon.

Hydroboration-Oxidation: This two-step reaction sequence is a prime example of regioselective addition to an alkene. The hydroboration step involves the addition of a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex) across the double bond. Boron, being the less electronegative atom, adds to the less sterically hindered carbon of the double bond. nih.gov In the case of this compound, the boron atom will preferentially add to the exocyclic methylene carbon. Subsequent oxidation of the organoborane intermediate with hydrogen peroxide and a base replaces the boron atom with a hydroxyl group. This results in the anti-Markovnikov addition of water across the double bond, yielding (4-methylcyclohexyl)methanol (B126014) as the major product.

Electrophilic Addition of Hydrogen Halides: In contrast to hydroboration-oxidation, the addition of hydrogen halides (e.g., HBr) typically follows Markovnikov's rule. libretexts.org The initial step is the protonation of the double bond to form the more stable carbocation. Protonation of the exocyclic methylene carbon of this compound leads to the formation of a tertiary carbocation at the C4 position of the ring. This tertiary carbocation is more stable than the primary carbocation that would be formed if protonation occurred at the C4 ring carbon. The subsequent attack of the bromide ion on the tertiary carbocation leads to the formation of 4-bromo-1,4-dimethylcyclohexane as the major product.

Table 2: Regioselectivity in Addition Reactions

Reaction TypeReagent(s)Major ProductSelectivity
Hydroboration-Oxidation1. BH₃·THF2. H₂O₂, NaOH(4-Methylcyclohexyl)methanolAnti-Markovnikov
Electrophilic AdditionHBr4-Bromo-1,4-dimethylcyclohexaneMarkovnikov

Stereoselectivity

Stereoselectivity in the reactions of this compound arises from the three-dimensional structure of the cyclohexane ring and the influence of the methyl substituent at C1. Reagents can approach the planar exocyclic double bond from either the same face as the methyl group (syn-attack) or the opposite face (anti-attack).

Epoxidation: The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. The approach of the m-CPBA to the exocyclic double bond can be sterically hindered by the substituents on the cyclohexane ring. The methyl group at the C1 position can direct the incoming electrophile to the opposite face of the ring. Consequently, the epoxidation is expected to show diastereoselectivity, favoring the formation of the epoxide where the oxygen atom is introduced on the face anti to the methyl group. This leads to a mixture of diastereomeric epoxides, with the anti-product being predominant. acs.org

Catalytic Hydrogenation: The catalytic hydrogenation of this compound over a heterogeneous catalyst (e.g., Pt, Pd, or Ni) yields 1,4-dimethylcyclohexane. The stereochemical outcome of this reaction depends on the orientation of the molecule on the catalyst surface. The hydrogen atoms are delivered to one face of the double bond (syn-addition). The approach of the alkene to the catalyst surface is influenced by steric hindrance. The less hindered face of the double bond will preferentially adsorb onto the catalyst surface. This often leads to the formation of a mixture of cis and trans isomers of 1,4-dimethylcyclohexane, with the ratio depending on the specific catalyst and reaction conditions. Generally, the formation of the cis isomer, where both methyl groups are on the same side of the ring's plane, is favored as the hydrogen atoms add from the less hindered face, which is often the face opposite to the existing axial group in the most stable conformer.

Table 3: Stereochemical Outcomes in Reactions of this compound

ReactionReagent(s)Product(s)Stereoselectivity
Epoxidationm-CPBADiastereomeric mixture of 1-methyl-4-(oxiran-2-yl)cyclohexanesFavors the diastereomer formed by attack on the face anti to the C1-methyl group.
Catalytic HydrogenationH₂, Pt/CMixture of cis- and trans-1,4-dimethylcyclohexaneThe ratio of cis to trans isomers is dependent on the catalyst and conditions, often favoring the cis isomer.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methyl 4 Methylidenecyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the 1-methyl-4-methylidenecyclohexane structure can be assembled.

Proton NMR (¹H NMR) Chemical Shifts, Coupling Patterns, and Integration

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of distinct proton environments, their neighboring protons, and their relative abundance. Due to the lack of readily available, published, and assigned experimental spectra, a predicted ¹H NMR spectrum is utilized for this analysis. The predicted chemical shifts, multiplicities, and integrations are consistent with the compound's structure.

The most downfield signals are attributed to the vinylic protons of the exocyclic methylidene group (=CH₂), appearing as a singlet around 4.57 ppm. The protons on the cyclohexane (B81311) ring exhibit a range of chemical shifts. The allylic protons, being adjacent to the double bond, are expected to be deshielded and typically appear in the region of 2.1-2.3 ppm. The single proton at the C1 position, being a methine proton adjacent to the methyl group, would likely resonate around 1.5-1.8 ppm. The remaining methylene (B1212753) protons of the cyclohexane ring would produce a complex series of overlapping multiplets in the upfield region, generally between 1.2 and 2.0 ppm. The methyl group protons (CH₃) would give rise to a distinct doublet in the upfield region, typically around 0.9 ppm, due to coupling with the adjacent methine proton at C1.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
=CH₂~4.57s2H
H2, H6 (allylic)~2.20m4H
H3, H5~1.80m4H
H1 (methine)~1.60m1H
CH₃~0.90d3H

Note: Predicted data is based on computational algorithms and may vary slightly from experimental values. 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet.

Carbon-13 NMR (¹³C NMR) Chemical Shifts and DEPT Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, eight distinct carbon signals are expected. A published ¹³C NMR spectrum exists, though a detailed assignment is not provided. nih.gov Based on predictive data and comparison with similar structures, the chemical shifts can be assigned. libretexts.org

The quaternary carbon of the exocyclic double bond (C4) is the most deshielded, appearing around 150 ppm. The terminal methylene carbon (=CH₂) of the double bond resonates at approximately 106 ppm. The methine carbon (C1) bearing the methyl group is found around 30-35 ppm, while the methyl carbon itself gives a signal in the upfield region, typically around 20-25 ppm. The methylene carbons of the cyclohexane ring (C2, C3, C5, C6) exhibit signals in the range of 30-40 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) analysis would be instrumental in distinguishing between the different types of carbon atoms:

DEPT-45/DEPT-90: Would show signals for all protonated carbons (CH, CH₂, CH₃).

DEPT-90: Would exclusively show signals for methine (CH) carbons.

DEPT-135: Would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons would be absent in all DEPT spectra.

Predicted ¹³C NMR and DEPT Analysis Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm) DEPT-135
C4 (quaternary)~150Absent
=CH₂ (methylene)~106Negative
C2, C6 (methylene)~36Negative
C3, C5 (methylene)~32Negative
C1 (methine)~31Positive
CH₃ (methyl)~22Positive

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and elucidating the connectivity and spatial relationships within the molecule.

Correlation SpectroscopY (COSY): A COSY spectrum would reveal proton-proton coupling relationships. Key correlations would be observed between the methine proton (H1) and the adjacent methylene protons (H2/H6) and the methyl protons. It would also show couplings between the different methylene protons on the cyclohexane ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, the singlet at ~4.57 ppm to the carbon at ~106 ppm (=CH₂).

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY reveals through-space interactions between protons that are in close proximity, providing insights into the stereochemistry and preferred conformation of the molecule. For instance, NOE correlations could be observed between the axial and equatorial protons on the cyclohexane ring, helping to define its chair-like conformation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is characterized by absorptions corresponding to its alkene and alkane functionalities. chemicalbook.com

Characteristic Vibrational Frequencies of the Exocyclic Methylidene Group

The exocyclic C=C double bond and its associated C-H bonds give rise to several distinct peaks in the IR spectrum.

=C-H Stretch: The stretching vibration of the sp² hybridized C-H bonds of the methylidene group typically appears at wavenumbers just above 3000 cm⁻¹, usually in the range of 3070-3090 cm⁻¹.

C=C Stretch: The stretching vibration of the carbon-carbon double bond itself is expected to produce a medium to weak absorption band in the region of 1640-1650 cm⁻¹. The intensity of this peak can be variable for exocyclic double bonds.

=C-H Out-of-Plane Bend: A strong and characteristic absorption for a disubstituted geminal alkene (C=CH₂) is the out-of-plane C-H bending vibration, which occurs in the range of 885-900 cm⁻¹. This is often a prominent and diagnostic peak.

Vibrational Modes Associated with the Cyclohexane Ring

The cyclohexane ring, being composed of sp³ hybridized carbons and their associated hydrogens, exhibits vibrational modes typical of alkanes.

C-H Stretch: The stretching vibrations of the sp³ hybridized C-H bonds of the cyclohexane ring and the methyl group appear as strong, sharp peaks in the region of 2850-2960 cm⁻¹. Multiple overlapping peaks are usually observed in this region.

CH₂ Scissoring: The bending (scissoring) vibration of the methylene groups in the cyclohexane ring typically gives rise to an absorption band around 1445-1465 cm⁻¹.

CH₃ Bending: The asymmetrical and symmetrical bending vibrations of the methyl group are expected to appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively. The symmetrical bend is often a sharp and useful diagnostic peak.

C-C Stretch: The stretching vibrations of the carbon-carbon single bonds within the cyclohexane ring result in a series of complex absorptions in the fingerprint region (below 1400 cm⁻¹), which are generally weak and less useful for specific functional group identification but contribute to the unique fingerprint of the molecule.

Summary of Key IR Absorptions for this compound

Vibrational Mode Functional Group **Expected Wavenumber (cm⁻¹) **
=C-H StretchExocyclic Alkene3070-3090
C-H StretchAlkane (ring & methyl)2850-2960
C=C StretchExocyclic Alkene1640-1650
CH₂ ScissoringAlkane (ring)1445-1465
CH₃ BendingAlkane (methyl)~1450 and ~1375
=C-H Out-of-Plane BendExocyclic Alkene885-900

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation behavior upon ionization.

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides a characteristic fragmentation pattern that serves as a molecular fingerprint. The molecule, with a molecular weight of approximately 110.20 g/mol , displays a discernible molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 110 upon electron impact, confirming its molar mass. nih.govlookchem.com

The fragmentation of the molecular ion is dominated by pathways characteristic of cyclohexene (B86901) derivatives. A key fragmentation mechanism for substituted cyclohexenes is the retro-Diels-Alder reaction. slideshare.net For this compound, this reaction leads to the cleavage of the ring, resulting in the formation of charged and neutral fragments. The most prominent fragmentation pathway involves the loss of a C3H5 radical, leading to a significant peak.

The NIST Mass Spectrometry Data Center reports several key fragments for this compound. nih.gov The base peak, which is the most intense signal in the spectrum, is observed at m/z 68. Other significant fragments are consistently found at m/z 67 and 95. nih.gov The fragment at m/z 95 corresponds to the loss of a methyl group ([M-15]⁺), a common fragmentation for methylated compounds. The base peak at m/z 68 is highly diagnostic and results from a retro-Diels-Alder fragmentation, which expels isoprene (B109036) (C₅H₈) as a neutral molecule from the molecular ion, leaving a charged ethylene (B1197577) fragment, or more favorably, the charge remains with the diene component. However, given the observed prominent fragment is at m/z 68, it is likely the result of a more complex rearrangement or a retro-Diels-Alder reaction of an isomerized molecular ion.

Table 1: Key EI-MS Fragmentation Data for this compound

Featurem/z ValueIdentitySource
Molecular Ion110C₈H₁₄⁺ nist.gov
Base Peak68[C₅H₈]⁺ nih.gov
Major Fragment95[M-CH₃]⁺ nih.gov
Major Fragment67[C₅H₇]⁺ nih.gov

This interactive table summarizes the principal mass-to-charge ratios and their proposed identities observed in the EI-MS spectrum of this compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, which in turn allows for the unambiguous confirmation of its elemental composition. The molecular formula for this compound is C₈H₁₄. nih.govnist.gov

The calculated exact mass for this formula is 110.10955 Da. Experimental HRMS measurements for this compound yield an exact mass that closely matches this theoretical value, typically within a few parts per million (ppm). nih.govchemsrc.com This high degree of accuracy definitively confirms the molecular formula as C₈H₁₄ and distinguishes it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Table 2: HRMS Data for this compound

ParameterValueSource
Molecular FormulaC₈H₁₄ nih.govlookchem.comnist.gov
Calculated Exact Mass110.10955 Da nih.gov
Reported Exact Mass110.11000 Da chemsrc.com

This interactive table presents the molecular formula and high-resolution mass data for this compound.

UV-Visible Spectroscopy (if conjugated systems or chromophores are present)

This compound contains a single exocyclic carbon-carbon double bond, which constitutes an isolated chromophore. This C=C double bond is capable of undergoing a π → π* electronic transition. However, for isolated alkenes, this transition occurs at wavelengths below 200 nm, in the vacuum ultraviolet (VUV) region. Consequently, when analyzed using standard UV-Visible spectroscopy (typically in the 200-800 nm range), this compound is not expected to exhibit any significant absorbance peaks. The absence of a conjugated system (alternating double and single bonds) means there are no lower energy electronic transitions that would fall within the conventional UV-Vis spectral window. Therefore, UV-Visible spectroscopy is generally not a primary technique for the structural elucidation of this specific compound, though its transparency in this region can be a confirmatory characteristic.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. However, its application requires a well-ordered crystalline sample. Since this compound is a liquid at room temperature with a boiling point between 122-124°C, its direct analysis by single-crystal X-ray diffraction is not feasible under standard conditions. nist.gov

This limitation can be overcome by preparing a suitable crystalline derivative of the parent compound. For instance, reactions targeting the double bond, such as epoxidation or dihydroxylation, could yield solid derivatives. If these derivatives can be crystallized, X-ray crystallography could provide unequivocal proof of the structure, including the stereochemical relationships between the methyl group and the substituents on the exocyclic carbon, and the precise conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the solid state. While the synthesis of derivatives of related compounds like calixarenes and their use in structural studies is documented, specific published X-ray crystallographic data for derivatives of this compound are not readily found in the surveyed literature. sioc-journal.cn

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion for Enantiomeric Characterization of Chiral Derivatives)

This compound is an achiral molecule. It possesses a plane of symmetry that passes through the methyl group, the exocyclic methylene group, and carbons 1 and 4 of the cyclohexane ring. Due to this lack of chirality, the compound itself does not rotate plane-polarized light and is inactive in chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

However, chiroptical spectroscopy would become an essential tool for the characterization of its chiral derivatives. Chirality could be introduced into the molecule in several ways:

Creation of a stereocenter: A reaction at the double bond, such as asymmetric epoxidation or hydroboration-oxidation, would create one or more new chiral centers, leading to a pair of enantiomers.

Formation of axially chiral derivatives: In some cases, derivatization can lead to restricted rotation around a bond, creating axial chirality, as seen in some substituted allenes and biphenyls. A related compound, 1-ethylidene-4-methylcyclohexane, demonstrates this type of axial chirality stemming from the disposition of groups about the C=C bond axis. stackexchange.com

For such hypothetical chiral derivatives, CD spectroscopy would measure the differential absorption of left and right circularly polarized light, providing a unique spectrum (a "Cotton effect") for each enantiomer that is characteristic of its absolute configuration. ORD would measure the rotation of plane-polarized light as a function of wavelength. These techniques are highly sensitive to the stereochemical environment and would be indispensable for distinguishing between enantiomers and assigning their absolute configurations, often through comparison with theoretical calculations. mdpi.com

Theoretical and Computational Investigations of 1 Methyl 4 Methylidenecyclohexane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are indispensable tools for probing the electronic nature of molecules. Methods such as Ab Initio and Density Functional Theory (DFT) can provide deep insights into the electron distribution, molecular orbital energies, and other electronic properties that govern the molecule's behavior.

Ab Initio and Density Functional Theory (DFT) Methods

Ab Initio and Density Functional Theory (DFT) are two of the most powerful classes of methods in computational chemistry for studying molecular systems. Ab Initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost.

For a molecule like 1-methyl-4-methylidenecyclohexane, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), are commonly employed to optimize the molecular geometry and calculate electronic properties. These calculations would reveal bond lengths, bond angles, and dihedral angles of the lowest energy conformation. Furthermore, they can provide atomic charges, dipole moments, and vibrational frequencies.

A computational study on the components of lettuce oil, which included a compound identified as α-Lactucerol containing a this compound moiety, utilized DFT to investigate the electronic properties of these molecules in the context of their corrosion inhibition potential. tandfonline.com Such studies highlight the application of DFT in understanding the electronic characteristics of complex organic molecules.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity.

In this compound, the exocyclic double bond is expected to be the most reactive site. An FMO analysis would likely show that the HOMO is primarily localized on the π-system of the methylidene group, making this the site for electrophilic attack. Conversely, the LUMO would also be associated with the π* orbital of this double bond, indicating its susceptibility to nucleophilic attack under certain conditions.

A study on natural oil components showed that for molecules containing the this compound framework, the HOMO and LUMO were predominantly distributed on this part of the molecule. tandfonline.com This supports the notion that the exocyclic double bond is the center of reactivity.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound

PropertyIllustrative ValueDescription
HOMO Energy-6.5 eVEnergy of the Highest Occupied Molecular Orbital. Influences nucleophilicity.
LUMO Energy0.5 eVEnergy of the Lowest Unoccupied Molecular Orbital. Influences electrophilicity.
HOMO-LUMO Gap7.0 eVEnergy difference between HOMO and LUMO. Relates to chemical stability.

Conformational Analysis and Energy Landscapes

The non-planar nature of the cyclohexane (B81311) ring leads to a complex conformational landscape. The presence of substituents further influences the relative energies of different conformations.

Exploration of Potential Energy Surfaces

The potential energy surface (PES) of this compound would describe the energy of the molecule as a function of its geometry. For this molecule, the primary conformational flexibility arises from the chair-like structure of the cyclohexane ring. The methyl group can occupy either an axial or an equatorial position.

Computational exploration of the PES would involve systematically changing key dihedral angles and calculating the corresponding energy to identify stable conformers (energy minima) and transition states. The chair conformation is the most stable for cyclohexane derivatives. For this compound, two primary chair conformations would exist: one with the methyl group in an axial position and one with it in an equatorial position. Due to steric hindrance, specifically 1,3-diaxial interactions, the equatorial conformation is generally more stable for monosubstituted cyclohexanes.

Interconversion Pathways and Energy Barriers

The interconversion between the two chair conformations (axial-methyl and equatorial-methyl) occurs through a process known as ring flipping. This process involves passing through higher-energy conformations, such as the half-chair and twist-boat. Computational modeling can map out this interconversion pathway and calculate the associated energy barriers.

The energy barrier for ring flipping in cyclohexane itself is approximately 10-11 kcal/mol. For substituted cyclohexanes, this barrier can be slightly altered. The relative population of the axial and equatorial conformers at equilibrium is determined by the difference in their Gibbs free energy (ΔG).

Table 2: Illustrative Conformational Energy Data for this compound

ConformationRelative Energy (kcal/mol)Key Feature
Equatorial-Methyl Chair0.0 (most stable)Methyl group is in the less sterically hindered equatorial position.
Axial-Methyl Chair~1.7 - 2.0Methyl group is in the more sterically hindered axial position, leading to 1,3-diaxial interactions.
Twist-Boat~5.5An intermediate conformation in the ring-flipping pathway.
Half-Chair (Transition State)~10.0 - 11.0The highest energy point on the ring-flipping pathway.

Note: These energy values are based on known values for methylcyclohexane (B89554) and are illustrative for this compound. Specific experimental or high-level computational data for this molecule is not available in the reviewed literature.

Reaction Mechanism Studies Through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, several reaction types could be explored.

One important class of reactions for alkenes is ozonolysis. Computational studies on the ozonolysis of cyclic alkenes like cyclohexene (B86901) have shown a complex mechanism involving the formation of a primary ozonide, its decomposition to a Criegee intermediate, and subsequent rearrangements. acs.org A similar mechanistic investigation for this compound would elucidate the formation of various oxidation products. Studies on the ozonolysis of related compounds have been conducted using DFT methods to map out the reaction pathways and determine activation energies. acs.orgresearchgate.net

Another key reaction is electrophilic addition to the double bond. For example, the reaction with HCl is expected to proceed via the formation of a carbocation intermediate. byjus.com According to Markovnikov's rule, the proton would add to the methylene (B1212753) carbon, and the chloride would add to the more substituted quaternary carbon of the ring, yielding 1-chloro-1-methylcyclohexane. byjus.com Computational modeling could confirm the stability of this tertiary carbocation intermediate and map the reaction energy profile.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

Theoretical chemistry provides powerful tools for understanding the intricate pathways of chemical reactions involving this compound. A key aspect of this is the characterization of transition states, which are the highest energy points along a reaction pathway, and the analysis of the intrinsic reaction coordinate (IRC), which maps the trajectory of a reaction from reactants to products through the transition state.

While specific, dedicated studies on the transition state and IRC analysis of this compound are not abundant in the literature, the principles can be understood from computational studies of similar terpenes and their rearrangements. researchgate.netrsc.org For instance, in acid-catalyzed isomerizations, a common reaction for terpenes, the initial step would be the protonation of the exocyclic double bond of this compound to form a tertiary carbocation. Computational methods, such as Density Functional Theory (DFT), can be employed to model the geometry and energy of the transition state for this protonation step, as well as for subsequent rearrangements like hydride or methyl shifts. beilstein-journals.orgnih.gov

An IRC calculation would then be performed to confirm that the located transition state indeed connects the reactant (this compound and the acid catalyst) with the resulting carbocation intermediate. The IRC plot would visualize the energy profile of this process, showing the energy barrier that must be overcome. researchgate.net For a reaction to proceed, the transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.govresearchgate.net

In reactions such as ozonolysis, computational studies on analogous compounds like methylenecyclohexane (B74748) have shown that the reaction can proceed through various competing pathways. cdnsciencepub.com A theoretical investigation of the ozonolysis of this compound would involve locating the transition states for the initial 1,3-dipolar cycloaddition of ozone to the double bond to form the primary ozonide (molozonide). Subsequent rearrangements and reactions of the Criegee intermediate could also be mapped out using transition state and IRC analysis. nih.govmasterorganicchemistry.com

Elucidation of Rate-Determining Steps and Selectivity Origins

For this compound, consider an electrophilic addition reaction, such as the addition of HBr. The initial protonation can lead to two possible carbocations: a tertiary carbocation at the C1 position or a secondary carbocation at the exocyclic carbon. Computational studies on similar systems robustly show that the formation of the more stable tertiary carbocation is significantly favored energetically. beilstein-journals.orgnih.gov The transition state leading to the tertiary carbocation would be lower in energy, making this the kinetically favored pathway and thus determining the regioselectivity of the reaction.

In the context of terpene biosynthesis, where complex carbocation rearrangements are common, computational studies have been crucial in explaining the product distributions of terpene synthases. researchgate.netrsc.org Although this compound is a relatively simple monoterpene, the principles derived from these studies are applicable. For example, if this compound were to undergo acid-catalyzed isomerization to its endocyclic isomer, 1-methyl-4-methylcyclohexene, computational analysis would reveal the relative energy barriers for the deprotonation step from different adjacent carbons of the carbocation intermediate, thereby explaining the product selectivity.

Furthermore, computational studies on the reactions of terpenes with atmospheric radicals, such as the hydroxyl radical (OH), have elucidated complex reaction mechanisms. researchgate.netcopernicus.orgcopernicus.orgresearchgate.net For this compound, the OH radical can add to the double bond or abstract a hydrogen atom from various positions. By calculating the activation energies for each of these possible pathways, the branching ratios and the major initial products of its atmospheric oxidation can be predicted. researchgate.net

Prediction of Spectroscopic Parameters

Computational quantum chemistry allows for the accurate prediction of various spectroscopic parameters, which is invaluable for the identification and characterization of molecules.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. DFT calculations have become a powerful tool for predicting ¹H and ¹³C NMR chemical shifts and coupling constants with high accuracy. nih.govd-nb.infomdpi.comyoutube.com The most common method for this is the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

For this compound, a computational study would first involve optimizing the molecule's geometry, likely considering the chair conformation of the cyclohexane ring. Then, using the GIAO method at a suitable level of theory (e.g., B3LYP with a basis set like 6-311+G(2d,p)), the magnetic shielding tensors for each nucleus can be calculated. These shielding tensors are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. nih.govd-nb.info

The predicted chemical shifts can be compared to experimental data to confirm the structure or to help in the assignment of complex spectra. For instance, the predicted ¹³C NMR chemical shifts would distinguish between the sp²-hybridized carbons of the methylidene group and the sp³-hybridized carbons of the ring and the methyl group.

Atom Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm)
C1 (quaternary)Varies-
C2, C6VariesVaries
C3, C5VariesVaries
C4 (sp²)Varies-
Methylidene C (sp²)VariesVaries
Methyl CVariesVaries
Note: The actual values would be obtained from specific DFT calculations and are presented here as a conceptual table.

Similarly, spin-spin coupling constants (J-couplings) can be calculated, providing further structural information, such as the dihedral angles between adjacent protons, which is crucial for conformational analysis.

Vibrational Frequency Calculations for IR/Raman Spectra

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in its Infrared (IR) and Raman spectra. After optimizing the molecular geometry of this compound, a frequency calculation is performed. This calculation determines the normal modes of vibration and their corresponding frequencies.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., around 0.96-0.98 for DFT methods) to improve agreement with experimental spectra. nih.gov

The predicted IR spectrum would show characteristic peaks for the C-H stretching of the methyl and methylidene groups, the C=C stretching of the exocyclic double bond, and various bending and rocking vibrations of the cyclohexane ring. These predictions can aid in the interpretation of experimental IR and Raman spectra.

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
C-H stretch (sp²)~3080Medium
C-H stretch (sp³)~2850-2960Strong
C=C stretch~1650Medium
CH₂ scissoring~1450Medium
C-H bendingVariesVaries
Note: These are approximate values based on typical functional group frequencies and would be refined by specific calculations.

Molecular Dynamics Simulations (if relevant for solvent effects or intermolecular interactions)

For this compound, MD simulations could be used to explore the conformational landscape of the cyclohexane ring. The chair conformation is known to be the most stable for methylcyclohexane, and MD simulations could be used to study the equilibrium between the two chair conformations where the methyl group is in an axial or equatorial position. youtube.com The simulations would also reveal the flexibility of the ring and the dynamics of the exocyclic methylidene group.

Furthermore, MD simulations are particularly useful for studying solvent effects. By simulating this compound in a box of explicit solvent molecules (e.g., water or an organic solvent), one could study how the solvent structure around the molecule influences its conformation and reactivity. For instance, in a reaction, the solvent can stabilize or destabilize the transition state, thereby affecting the reaction rate. MD simulations can provide a detailed picture of these solute-solvent interactions.

In the context of intermolecular interactions, MD simulations could be used to study the aggregation of this compound molecules in the liquid phase or their interaction with other molecules in a mixture. This would be relevant for understanding its physical properties, such as viscosity and diffusion coefficients.

Applications of 1 Methyl 4 Methylidenecyclohexane in Advanced Organic Synthesis

Role as a Key Building Block or Synthon in Complex Molecule Synthesis

The strategic placement of functional groups in 1-methyl-4-methylidenecyclohexane makes it an attractive starting material or key intermediate (synthon) for the construction of more elaborate chemical structures.

Precursor in the Total Synthesis of Natural Products (e.g., Terpenoids, Steroids)

While direct and extensive examples of the use of this compound in the total synthesis of widely known terpenoids or steroids are not prominently documented in publicly available literature, its structural motif is closely related to the p-menthane (B155814) skeleton, a common framework in many monoterpenoids. The exocyclic double bond offers a reactive handle for various transformations such as oxidation, hydrogenation, and cycloaddition reactions, which are fundamental in the synthesis of natural products. For instance, the controlled oxidation of the methylene (B1212753) group can lead to the formation of a ketone, a common functional group in many bioactive natural products. Similarly, stereoselective hydrogenation can introduce new stereocenters, a critical step in the synthesis of chiral molecules like steroids. The potential for this compound to serve as a precursor is evident in the synthesis of various functionalized cyclohexane (B81311) derivatives which are themselves intermediates in the synthesis of more complex natural products.

Intermediate in the Synthesis of Specialty Chemicals and Advanced Materials Precursors

The reactivity of this compound makes it a valuable intermediate in the synthesis of various specialty chemicals. Its derivatives, such as those obtained through hydroformylation or oxidation, can serve as precursors to plasticizers, fragrances, and other fine chemicals. The exocyclic double bond is particularly susceptible to electrophilic attack, allowing for the introduction of a wide range of functional groups. This functionalization can be tailored to produce molecules with specific physical and chemical properties required for advanced materials. For example, the introduction of hydroxyl or carboxyl groups can lead to the formation of polyester (B1180765) or polyamide precursors.

Scaffold for the Development of Novel Molecular Architectures and Ring Systems

The cyclohexane framework of this compound provides a robust and conformationally well-defined scaffold upon which novel molecular architectures can be built. The exocyclic methylene group is a key feature that allows for the construction of spirocyclic and fused-ring systems through various cycloaddition and rearrangement reactions. For instance, [2+2] and [4+2] cycloaddition reactions involving the exocyclic double bond can lead to the formation of complex polycyclic structures that are of interest in medicinal chemistry and materials science. The ability to functionalize the ring at different positions further enhances its utility as a scaffold for creating libraries of diverse molecules for biological screening.

Utilization in Polymer Chemistry as a Monomer for Specific Polymer Structures

The polymerization of this compound has been a subject of interest due to the potential for creating polymers with unique properties. The exocyclic double bond can undergo addition polymerization, often catalyzed by transition metal complexes, to yield polymers with a saturated cyclohexane ring in the backbone. The presence of the methyl group on the cyclohexane ring can influence the stereoregularity and, consequently, the physical properties of the resulting polymer, such as its thermal stability and mechanical strength.

Research has shown that the polymerization of related methylenecyclohexane (B74748) derivatives can be achieved using various catalyst systems, leading to polymers with different microstructures. For example, diimine-Pd complexes have been used to catalyze the isomerization polymerization of methylenecyclohexanes, resulting in polymers containing trans- and cis-1,4-cyclohexylene groups along the polymer chain. The specific catalyst and reaction conditions can be tuned to control the polymer's molecular weight and architecture.

Table 1: Polymerization of this compound and Related Monomers

MonomerCatalyst SystemPolymer StructureReference
This compoundZiegler-Natta typePoly(1-methyl-1,4-cyclohexylene)Fictional Example
MethylenecyclohexaneDiimine-Pd ComplexPoly(1,4-cyclohexylene)

This table includes a fictional example for illustrative purposes due to the limited specific data in the search results for the exact monomer.

Design and Synthesis of Functionalized Derivatives for Methodological Studies

The chemical reactivity of this compound makes it a useful substrate for the development and study of new synthetic methodologies. The exocyclic double bond can be a testing ground for new catalytic systems, stereoselective reactions, and functional group transformations. For example, the development of new methods for the asymmetric dihydroxylation or epoxidation of exocyclic double bonds could be explored using this compound as a model substrate. The resulting chiral diols and epoxides are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. Furthermore, studying the regioselectivity and stereoselectivity of reactions on this molecule can provide valuable insights into the factors that control chemical reactivity, which is fundamental to the advancement of organic synthesis.

Future Directions and Emerging Research Avenues for 1 Methyl 4 Methylidenecyclohexane Research

Exploration of Novel and More Sustainable Synthetic Routes

The traditional synthesis of 1-methyl-4-methylidenecyclohexane often relies on the Wittig reaction, utilizing methyltriphenylphosphonium (B96628) bromide and 4-methylcyclohexanone (B47639). While effective, this method generates stoichiometric amounts of triphenylphosphine (B44618) oxide as a byproduct, posing challenges for purification and waste management. Future research is increasingly focused on developing greener and more atom-economical synthetic strategies.

One promising avenue lies in the catalytic dehydrogenation of readily available renewable feedstocks like limonene, a major component of citrus peel oil. This approach, utilizing selective catalysts, could provide a more sustainable route to this compound and its isomers. Another area of exploration involves the development of biocatalytic methods. The use of engineered enzymes could offer highly selective and environmentally benign pathways to the target molecule, operating under mild reaction conditions and minimizing waste generation.

Synthetic RoutePrecursorsKey FeaturesSustainability Aspect
Wittig Reaction4-Methylcyclohexanone, Methyltriphenylphosphonium bromideEstablished methodGenerates phosphine oxide waste
Catalytic DehydrogenationLimoneneUtilizes renewable feedstockPotentially high atom economy
BiocatalysisBio-based substratesHigh selectivity, mild conditionsReduced environmental impact

Development of Advanced Catalytic Transformations with Enhanced Selectivity

The exocyclic double bond and the tertiary carbon atom in this compound offer multiple sites for chemical modification. Future research will focus on developing advanced catalytic systems that can selectively target these positions to afford a diverse range of functionalized derivatives.

Asymmetric catalysis, in particular, holds immense potential for the synthesis of chiral molecules derived from this compound. The development of chiral catalysts for reactions such as asymmetric hydrogenation, epoxidation, or dihydroxylation of the exocyclic double bond would provide access to enantiomerically pure compounds with potential applications in pharmaceuticals and materials science. Furthermore, metathesis reactions, employing catalysts like Grubbs' or Schrock's catalysts, could open up new possibilities for carbon-carbon bond formation and the synthesis of complex molecular architectures.

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Approaches

A comprehensive understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of more efficient and selective catalysts and synthetic routes. Future research will increasingly rely on a synergistic approach that combines experimental investigations with high-level computational studies.

Techniques such as in-situ spectroscopy (e.g., NMR, IR) can provide real-time monitoring of reaction intermediates and catalyst speciation. When coupled with Density Functional Theory (DFT) calculations, these experimental observations can be rationalized to provide detailed insights into transition state geometries, reaction energy profiles, and the role of the catalyst. Such integrated studies will be instrumental in elucidating the mechanisms of complex catalytic cycles and in predicting the outcome of new reactions.

Expanding the Scope of Synthetic Applications in Emerging Fields

While currently utilized in specific chemical syntheses, the unique structural features of this compound suggest its potential for broader applications in emerging scientific and technological fields.

In materials science , its derivatives could serve as monomers for the synthesis of novel polymers with tailored thermal and mechanical properties. The rigid cyclohexane (B81311) core and the reactive methylidene group offer opportunities for creating cross-linked polymers and functional materials. In medicinal chemistry , the this compound scaffold could be incorporated into drug candidates to modulate their lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, in the field of agrochemicals , derivatives of this compound could be explored for their potential as pesticides or herbicides, with the aim of developing more effective and environmentally benign crop protection agents.

Investigation of Analogues with Modified Ring Systems or Substituents for Structure-Reactivity Relationship Studies

Systematic studies on the synthesis and reactivity of analogues of this compound will be crucial for establishing clear structure-reactivity relationships. By modifying the ring size (e.g., cyclopentane or cycloheptane (B1346806) derivatives) or introducing various substituents on the cyclohexane ring, researchers can probe the electronic and steric effects on the reactivity of the methylidene group.

Q & A

Q. What are the common synthetic routes for 1-methyl-4-methylidenecyclohexane, and what analytical techniques are used for its characterization?

Answer: this compound can be synthesized via alkene functionalization or cyclohexane derivatization . For example, analogous compounds like substituted cyclohexenes are prepared using acid-catalyzed dehydration of alcohols (e.g., cyclohexanol derivatives) or Wittig reactions to introduce methylidene groups . Key analytical techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the methylidene group (δ ~4.5–5.5 ppm for vinyl protons) and cyclohexane substitution patterns.
  • IR spectroscopy to identify C=C stretching vibrations (~1640 cm⁻¹) .
  • Mass spectrometry (EI or ESI) for molecular ion ([M]⁺) and fragmentation pattern validation.

Q. What experimental parameters are critical for optimizing the yield of this compound?

Answer:

  • Temperature control : Exothermic reactions (e.g., dehydration) require gradual heating to avoid side products like polymers .
  • Catalyst selection : Lewis acids (e.g., AlCl₃) or Brønsted acids (H₂SO₄) improve reaction efficiency in cyclization steps .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation removes unreacted starting materials and byproducts .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in Diels-Alder reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure:

  • Frontier Molecular Orbitals (FMOs) : The methylidene group’s LUMO energy determines electrophilicity in cycloadditions .
  • Transition State Analysis : Simulations identify steric hindrance from the methyl group at position 1, influencing regioselectivity .
  • Solvent Effects : Polarizable continuum models (PCM) predict solvent impact on reaction rates (e.g., higher polarity accelerates polar transition states) .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

Answer: Discrepancies often arise from assay variability. Methodological strategies include:

  • Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm activity thresholds .
  • Assay replication : Use orthogonal methods (e.g., microbial growth inhibition vs. enzymatic assays) to validate antimicrobial claims .
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with bioactivity measurements .

Q. What strategies control stereochemistry during the synthesis of this compound derivatives?

Answer:

  • Chiral auxiliaries : Use (-)-Menthol or Evans’ oxazolidinones to direct stereoselective alkylation .
  • Asymmetric catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) induce enantioselectivity in cycloadditions .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) separate racemic mixtures during ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4-methylidenecyclohexane
Reactant of Route 2
Reactant of Route 2
1-methyl-4-methylidenecyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.